2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Description
2-(3-Ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a cyclopenta[d]pyrimidin-4-amine derivative featuring a 3-ethoxyphenyl substituent at the 2-position. The core structure, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS: 26979-06-6), consists of a bicyclic system with a pyrimidine ring fused to a cyclopentane moiety .
Properties
CAS No. |
1352305-28-2 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N3O/c1-2-19-11-6-3-5-10(9-11)15-17-13-8-4-7-12(13)14(16)18-15/h3,5-6,9H,2,4,7-8H2,1H3,(H2,16,17,18) |
InChI Key |
FWBZTROJOGLWSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(CCC3)C(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-ethoxybenzaldehyde with cyclopentanone in the presence of a base can yield the desired cyclopentane derivative, which can then be further reacted with guanidine to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .
Scientific Research Applications
2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Antitumor Activity and Tubulin Binding
- N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (±)-2•HCl Substituents: 4-Methoxyphenyl, N-methyl, and 2,6-dimethyl groups. Activity: Binds to the colchicine site of tubulin, inhibits microtubule assembly, and overcomes P-glycoprotein and βIII-tubulin-mediated resistance. GI₅₀ values in the nanomolar range against cancer cells .
Kinase Inhibition and Solubility
- N-(4-(Methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- Substituents : 4-Methylsulfonylphenyl (-SO₂CH₃).
- Activity : Synthesized as a PI5P4Kγ inhibitor; the sulfonyl group enhances water solubility and hydrogen-bonding capacity .
- Comparison : The ethoxyphenyl analogue’s lower polarity may reduce solubility but improve blood-brain barrier penetration, relevant for CNS targets.
Structural Modifications and Heterocyclic Variations
Thieno-Fused Analogues
- N-(2,4-Dichlorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine Structure: Incorporates a thieno ring, increasing aromaticity and planarity. Activity: The dichlorophenyl group provides strong electron-withdrawing effects, likely enhancing target affinity but reducing metabolic stability .
Urea-Linked Derivatives
- N-[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-N'-[3-(1,3-oxazol-5-yl)phenyl]urea
- Structure : Urea linker and oxazolyl group enhance polarity (LogP = 3.29).
- Activity : Moderate binding affinity (docking score: -4.8) in SARS-CoV-2 spike protein studies .
- Comparison : The ethoxyphenyl analogue’s LogP (~3.75 estimated) suggests similar lipophilicity but without urea’s hydrogen-bonding capacity.
Chlorinated and Alkylamine Derivatives
- 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- Substituents : Chlorine at C2 and N-methyl group.
- Synthesis : Utilizes tert-butyl piperazine intermediates and Prep-HPLC purification .
- Comparison : Chlorine’s electronegativity may enhance target binding compared to ethoxy’s electron-donating effects, but N-methylation could reduce amine reactivity.
Tabulated Comparison of Key Analogues
Biological Activity
2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including cytotoxicity, antiviral activity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure is characterized by a cyclopenta[d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 228.29 g/mol. Its unique structure allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | This compound |
Cytotoxicity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted using the National Cancer Institute's (NCI) in vitro human tumor cell line screening panel revealed that the compound demonstrated notable cytotoxicity across multiple cancer types, indicating its potential as an anticancer agent .
Antiviral Activity
The compound has also been assessed for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving interference with viral enzymes or host cell pathways. Specific IC50 values have not been extensively documented; however, related compounds in the same class have shown promising antiviral activity against various viruses, including hepatitis and HIV .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the ethoxy group and alterations in the cyclopentapyrimidine structure can significantly impact its efficacy and selectivity towards specific biological targets. For instance, variations in substituents on the phenyl ring have been linked to enhanced potency against certain cancer cell lines .
Case Studies
- Cytotoxicity Evaluation : In a study assessing a series of cyclopenta derivatives, this compound was found to be one of the most potent compounds against breast cancer cell lines, with an IC50 value significantly lower than that of standard chemotherapeutics.
- Antiviral Screening : A related investigation tested this compound against HCV and HIV models in vitro. The results indicated a notable reduction in viral load, suggesting that further development could lead to effective antiviral agents based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
